Tin(2+) myristate

Description

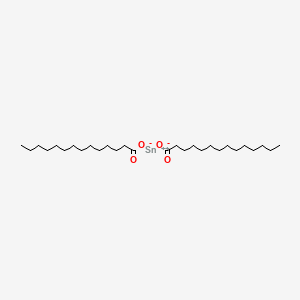

Tin(2+) myristate, chemically represented as Sn(C₁₄H₂₇COO)₂, is a divalent metal carboxylate formed by the reaction of stannous ions (Sn²⁺) with myristic acid. Myristate (C₁₄H₂₇COO⁻) is a saturated fatty acid derivative, and its metal salts exhibit distinct physicochemical properties depending on the cation. While direct studies on this compound are scarce in the provided evidence, its behavior can be inferred from analogous compounds like potassium myristate (K(C₁₄H₂₇COO)) and phorbol myristate acetate (PMA). This compound likely exists as a solid at room temperature, with solubility and reactivity influenced by the polarizing power of Sn²⁺ and the hydrophobic myristate chain. Potential applications may include catalysis, polymer stabilization, or niche biomedical uses, though empirical data is lacking .

Properties

CAS No. |

85392-76-3 |

|---|---|

Molecular Formula |

C28H54O4Sn |

Molecular Weight |

573.4 g/mol |

IUPAC Name |

tetradecanoate;tin(2+) |

InChI |

InChI=1S/2C14H28O2.Sn/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16;/h2*2-13H2,1H3,(H,15,16);/q;;+2/p-2 |

InChI Key |

FSMKMWWGFZFPOZ-UHFFFAOYSA-L |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCC(=O)[O-].[Sn+2] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Tin(2+) myristate can be synthesized through the reaction of tin(II) chloride with myristic acid in the presence of a base. The general reaction is as follows:

SnCl2+2C13H27COOH→Sn(C13H27COO)2+2HCl

Industrial Production Methods: In industrial settings, the synthesis of this compound typically involves the following steps:

Dissolution of Tin(II) Chloride: Tin(II) chloride is dissolved in an appropriate solvent, such as ethanol or water.

Addition of Myristic Acid: Myristic acid is added to the solution, and the mixture is stirred to ensure complete reaction.

Neutralization: A base, such as sodium hydroxide, is added to neutralize the hydrochloric acid formed during the reaction.

Precipitation and Filtration: The resulting this compound precipitates out of the solution and is collected by filtration.

Purification: The crude product is purified by recrystallization or other suitable methods to obtain high-purity this compound.

Types of Reactions:

Oxidation: this compound can undergo oxidation to form tin(IV) compounds.

Reduction: It can be reduced back to elemental tin under certain conditions.

Substitution: The myristate ligands can be substituted with other carboxylate ligands.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.

Reduction: Reducing agents such as hydrogen gas or sodium borohydride can be used.

Substitution: Carboxylic acids or their salts can be used to substitute the myristate ligands.

Major Products Formed:

Oxidation: Tin(IV) myristate or other tin(IV) compounds.

Reduction: Elemental tin.

Substitution: Tin(2+) carboxylates with different carboxylate ligands.

Chemistry:

Catalysis: this compound is used as a catalyst in various organic reactions, including esterification and transesterification.

Stabilization: It acts as a stabilizer in the production of PVC, enhancing its thermal stability.

Biology and Medicine:

Antimicrobial Properties: Organotin compounds, including this compound, have shown antimicrobial activity and are studied for potential use in medical applications.

Industry:

Plastic Manufacturing: Used as a heat stabilizer in the production of PVC and other polymers.

Coatings and Paints: Employed in the formulation of coatings and paints to improve their durability and resistance to degradation.

Mechanism of Action

The mechanism by which tin(2+) myristate exerts its effects is primarily through its coordination chemistry. The tin(II) ion forms stable complexes with carboxylate ligands, which can stabilize reactive intermediates in catalytic processes. In PVC stabilization, this compound inhibits the dehydrochlorination of PVC by scavenging hydrogen chloride and preventing the formation of conjugated polyenes, which are responsible for the discoloration and degradation of PVC.

Comparison with Similar Compounds

Comparison with Similar Compounds

Potassium Myristate (K(C₁₄H₂₇COO))

- Structure and Solubility: A monovalent salt with high water solubility due to strong ion-dipole interactions. Forms alkaline solutions via hydrolysis (pH ~9–10) .

- Applications : Widely used in cleansers for oily skin due to its emulsifying and foaming properties. However, its alkalinity can irritate sensitive skin .

- Key Difference: Unlike Tin(2+) myristate, potassium myristate’s monovalent cation allows rapid dissolution in aqueous media, whereas Sn²⁺’s higher charge density likely reduces water solubility.

Phorbol Myristate Acetate (PMA)

- Structure and Bioactivity : A diterpene ester with a myristate moiety. Acts as a tumor promoter by activating protein kinase C (PKC) in mouse skin models, though derivatives with modified myristate groups show reduced activity .

- Applications: Used in immunology research to stimulate neutrophil oxidative bursts.

- Key Difference : PMA’s biological activity stems from its diterpene backbone, whereas this compound’s metallic center may confer redox or catalytic properties absent in PMA.

5-Bromo-4-chloro-3-indoxyl Myristate

- Structure and Solubility : A chromogenic substrate with a myristate chain. Insoluble in water but soluble in organic solvents like DMSO and chloroform .

- Applications : Used in enzymatic assays (e.g., lipase detection) due to its chromogenic indoxyl group.

- Key Difference: The indoxyl moiety enables optical applications, whereas this compound’s utility may lie in its metallic character (e.g., as a precursor for tin oxide nanomaterials).

Comparative Data Table

| Property | This compound | Potassium Myristate | Phorbol Myristate Acetate (PMA) | 5-Bromo-4-chloro-3-indoxyl Myristate |

|---|---|---|---|---|

| Chemical Formula | Sn(C₁₄H₂₇COO)₂ | K(C₁₄H₂₇COO) | C₃₆H₅₆O₈ | C₂₃H₃₁BrClO₃ |

| Solubility in Water | Low (inferred) | High | Insoluble | Insoluble |

| Solubility in Organics | Moderate (inferred) | Low | Soluble in DMSO, ethanol | Soluble in DMSO, chloroform |

| Primary Applications | Catalysis, materials | Cleansers, emulsifiers | Immunology research, tumor studies | Enzymatic assays |

| Toxicity | Likely toxic (Sn²⁺) | Skin irritation | Tumor-promoting | Not well-documented |

| Key Functional Group | Sn²⁺-carboxylate | K⁺-carboxylate | Diterpene ester | Indoxyl chromophore |

Biological Activity

Tin(2+) myristate, a tin salt of myristic acid, has garnered attention in various fields of biological research due to its unique properties and potential applications. This article explores the biological activity of this compound, including its mechanisms of action, effects on cellular processes, and implications for health and disease.

This compound is formed from the reaction of tin(II) ions with myristic acid, a saturated fatty acid. The compound is characterized by its hydrophobic nature, which influences its interactions with biological membranes and proteins.

This compound exhibits several biological activities that can be attributed to its ability to interact with cellular components:

- Protein Interaction : Similar to other myristoylated compounds, this compound can influence protein interactions by promoting conformational changes in proteins that are critical for signal transduction pathways. For instance, it has been shown to bind to heme oxygenase-2 (HO-2), a protein involved in regulating inflammatory responses and viral replication .

- Cell Signaling : The compound may modulate signaling pathways by altering the membrane dynamics of cells. Its interaction with lipid bilayers can affect the localization and activity of membrane-associated proteins.

Biological Effects

Research indicates that this compound has several significant biological effects:

- Anti-inflammatory Activity : this compound has been associated with the inhibition of pro-inflammatory cytokines. Studies suggest that it may reduce the production of nitric oxide (NO) and superoxide (O₂⁻) in activated microglia, thereby mitigating neuroinflammation .

- Antiviral Properties : The compound's interaction with HO-2 suggests a role in inhibiting HIV-1 replication. By binding to HO-2, this compound may prevent the virus from hijacking cellular machinery for replication .

- Toxicity Profile : Preliminary assessments indicate that this compound is relatively non-toxic at low concentrations. However, further studies are necessary to establish a comprehensive safety profile.

Case Study 1: Inhibition of HIV-1 Replication

A study demonstrated that the application of this compound led to a significant reduction in HIV-1 virion production in cultured cells. This effect was attributed to its ability to enhance the binding affinity between HO-2 and HIV-1 matrix proteins, thereby disrupting viral assembly .

Case Study 2: Neuroprotective Effects

In a model of neuroinflammation, this compound administration resulted in decreased levels of inflammatory markers such as TNFα and IL-6. This suggests its potential use as a therapeutic agent for neurodegenerative diseases characterized by chronic inflammation .

Data Tables

| Biological Activity | Effect Observed | Reference |

|---|---|---|

| Anti-inflammatory | Decreased NO and O₂⁻ production | |

| Antiviral | Reduced HIV-1 replication | |

| Toxicity | Minimal toxicity at low doses |

Research Findings

Recent studies have highlighted the multifaceted roles of this compound in cellular biology:

- Inflammatory Response Modulation : this compound's ability to modulate inflammatory responses positions it as a candidate for therapeutic interventions in conditions like arthritis and neurodegeneration.

- Viral Inhibition : The compound's mechanism involving HO-2 provides insights into novel antiviral strategies that could be developed against retroviruses.

Scientific Research Applications

Antimicrobial Activity

Tin(II) myristate has demonstrated significant antimicrobial properties. Research indicates that derivatives of myristate exhibit antibacterial and antifungal activities. For instance, studies have shown that certain myristate esters can inhibit the growth of Gram-positive bacteria and fungi such as Candida albicans . This suggests that tin(II) myristate could be utilized in developing biocompatible antimicrobial agents.

Role in Mycorrhizal Fungi Growth

Myristate serves as a carbon source for arbuscular mycorrhizal fungi (AM fungi), enhancing their growth and spore production . Specifically, tin(II) myristate may facilitate the uptake of fatty acids by fungi like Rhizophagus irregularis, promoting the biosynthesis of essential cell wall components such as chitin . This application is particularly relevant in agricultural practices where enhancing soil health and plant-fungi symbiosis is crucial.

Tin Recovery Processes

Tin(II) compounds play a role in hydrometallurgical processes for tin recovery from ores. Recent studies have explored methods to extract tin using environmentally friendly reagents like methanesulfonic acid, which can enhance the solubility of tin . These processes aim to minimize environmental impact while maximizing recovery efficiency.

Detection of Trace Tin

The detection of trace amounts of tin in environmental samples is critical due to its potential toxicity at high concentrations. Techniques such as fluorescence methods have been developed to detect tin(II) levels in water samples with high sensitivity . This application is vital for monitoring food safety and environmental health.

Antimicrobial Efficacy Study

A study evaluated the antimicrobial efficacy of various monosaccharide monomyristate derivatives, including those containing tin(II). Results indicated that these derivatives exhibited promising antibacterial activity against pathogens like Staphylococcus aureus . This case highlights the potential for developing new antimicrobial agents based on tin(II) myristate structures.

Mycorrhizal Fungi Enhancement

In a research project focused on agricultural sustainability, the application of tin(II) myristate was tested for its effects on AM fungi growth in soil. The findings revealed that the addition of this compound significantly boosted fungal biomass and spore production, leading to improved plant nutrient uptake . This case study underscores the importance of tin(II) myristate in enhancing soil microbiome interactions.

Toxicological Considerations

While tin(II) compounds have beneficial applications, it is essential to consider their toxicological profiles. Research indicates that inorganic tin compounds have low toxicity levels; however, excessive exposure can lead to adverse health effects . Understanding these implications is crucial for safe handling and application in both laboratory and field settings.

Chemical Reactions Analysis

Hydrolysis and Ligand Substitution

Tin(II) complexes are prone to hydrolysis, forming hydroxide precipitates:

In excess hydroxide, the precipitate dissolves to form [Sn(OH)₄]²⁻ :

Redox Reactions

Tin(II) is a strong reducing agent. In acidic conditions, it can reduce Fe³⁺ to Fe²⁺ or Hg²⁺ to metallic mercury :

The myristate ligands may stabilize Sn²⁺ against oxidation compared to inorganic tin(II) salts like SnCl₂ .

Biological Interactions

In biological systems, tin(II) compounds can interact with proteins. For example, tin protoporphyrin IX (SnPPIX) inhibits myristate binding to heme oxygenase-2 (HO-2) by blocking access to the hydrophobic pocket . By analogy, Tin(2+) myristate might interfere with protein-lipid interactions, though direct evidence is absent.

Stability and Solubility

-

Organic Solvents : Tin(II) myristate would likely dissolve in nonpolar solvents due to the lipophilic myristate chains .

-

Aqueous Solutions : Hydrolysis products (e.g., Sn(OH)₂) may precipitate in water, especially in neutral/alkaline conditions .

Comparative Reactivity of Tin(II) Complexes

Analytical Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.